molecular formula C14H21NO B5823654 N-ethyl-N-(4-methoxybenzyl)-2-methyl-2-propen-1-amine

N-ethyl-N-(4-methoxybenzyl)-2-methyl-2-propen-1-amine

Cat. No.: B5823654
M. Wt: 219.32 g/mol
InChI Key: PHZAMJIDEBPYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(4-methoxybenzyl)-2-methyl-2-propen-1-amine, also known as methoxypropamine (MPA), is a synthetic compound that belongs to the amphetamine class of drugs. MPA is a potent psychostimulant and has been used as a research chemical in scientific studies.

Mechanism of Action

The mechanism of action of MPA involves the inhibition of the dopamine transporter, which leads to an increase in dopamine release in the brain. This increase in dopamine leads to the stimulation of the central nervous system, resulting in the psychostimulant effects of MPA.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPA include increased heart rate, blood pressure, and body temperature. It also leads to the release of other neurotransmitters such as norepinephrine and serotonin. MPA has been shown to have a high potential for abuse and addiction due to its psychostimulant effects.

Advantages and Limitations for Lab Experiments

The advantages of using MPA in lab experiments include its potent psychostimulant effects and its ability to increase dopamine release in the brain. However, the limitations of using MPA include its potential for abuse and addiction, as well as its potential for adverse effects on the cardiovascular system.

Future Directions

For the study of MPA include further research into its mechanism of action and its potential therapeutic applications. It may also be useful to study the effects of MPA in combination with other drugs to better understand its interactions with other neurotransmitter systems. Additionally, further research into the potential adverse effects of MPA on the cardiovascular system is needed to fully understand its safety profile.
Conclusion
In conclusion, MPA is a synthetic compound that has been used in scientific research to study its effects on various biological systems. It has a potent psychostimulant effect and has been shown to have a high potential for abuse and addiction. Further research into its mechanism of action and potential therapeutic applications is needed to fully understand its effects and potential uses.

Synthesis Methods

The synthesis of MPA involves the reaction of 4-methoxybenzyl chloride with N-ethyl-2-methyl-2-propen-1-amine in the presence of a base such as sodium hydroxide. The reaction results in the formation of MPA as a white crystalline solid.

Scientific Research Applications

MPA has been used in scientific research to study its effects on various biological systems. It has been shown to have a high affinity for the dopamine transporter, which leads to an increase in dopamine release in the brain. This effect has been studied in relation to addiction and other psychiatric disorders.

Properties

IUPAC Name

N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-15(10-12(2)3)11-13-6-8-14(16-4)9-7-13/h6-9H,2,5,10-11H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZAMJIDEBPYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)OC)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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